![molecular formula C25H17FN4O5 B2925044 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894933-04-1](/img/no-structure.png)
5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17FN4O5 and its molecular weight is 472.432. The purity is usually 95%.
BenchChem offers high-quality 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with 1,2,4-oxadiazole rings and quinazoline derivatives have been synthesized and characterized, showing the versatility of these frameworks for creating bioactive molecules. For example, Maftei et al. (2013) described the synthesis and antitumor activity of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting the potential of these structures in developing anticancer agents (Maftei et al., 2013).
Biological Activity and Therapeutic Potential
- Antitumor and Cytotoxic Activity: Research on fluorine-containing quinazoline and indazolone derivatives has shown marked antiproliferative activity against various cancer cell lines, suggesting these compounds may induce apoptosis and affect the cell cycle, particularly in the G2/M phase (Khlebnikova et al., 2020). This points to the utility of such compounds in cancer research and potentially as cancer therapeutics.
- Inhibition of Bacterial Growth: Quinazolinediones have been studied for their activity against bacterial enzymes like gyrase, with derivatives showing effectiveness against Mycobacterium smegmatis. These findings suggest potential applications in addressing bacterial infections and resistance (Malik et al., 2011).
Mechanistic Insights and Chemical Reactions
- Light-Induced Syntheses: Innovative methods for synthesizing pyrazole-fused quinones through light-induced reactions have been explored, providing insights into the mechanisms of these reactions and their efficiency. Such studies contribute to the development of green chemistry approaches in the synthesis of complex heterocyclic compounds (He et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(3-fluorobenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, which is then coupled with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate, 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "3-fluorobenzyl alcohol", "3-phenyl-1,2,4-oxadiazole-5-carbaldehyde", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(3-fluorobenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "a. Dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (1.0 g) in acetic acid (10 mL) and add 3-fluorobenzyl alcohol (1.2 g).", "b. Heat the reaction mixture at 80°C for 4 hours.", "c. Cool the reaction mixture to room temperature and add water (10 mL).", "d. Extract the product with chloroform (3 x 10 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a yellow solid.", "Step 2: Synthesis of 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "a. Dissolve the intermediate (0.5 g) in ethanol (10 mL) and add sodium borohydride (0.1 g).", "b. Stir the reaction mixture at room temperature for 2 hours.", "c. Add 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde (0.7 g) and sodium hydroxide (0.2 g) to the reaction mixture.", "d. Heat the reaction mixture at 80°C for 4 hours.", "e. Cool the reaction mixture to room temperature and add water (10 mL).", "f. Extract the product with chloroform (3 x 10 mL).", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a yellow solid." ] } | |
CAS-Nummer |
894933-04-1 |
Produktname |
5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Molekularformel |
C25H17FN4O5 |
Molekulargewicht |
472.432 |
IUPAC-Name |
5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17FN4O5/c26-17-8-4-5-15(9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-6-2-1-3-7-16/h1-11H,12-14H2 |
InChI-Schlüssel |
QBBNGTBJNGZWCV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)CC5=NC(=NO5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



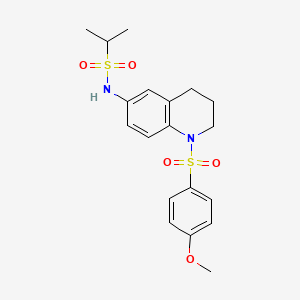


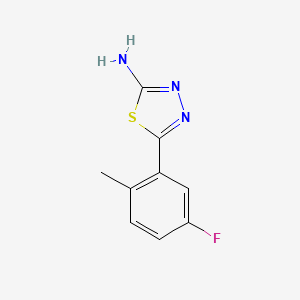
![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)
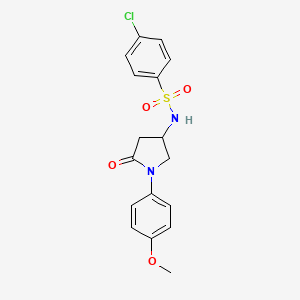
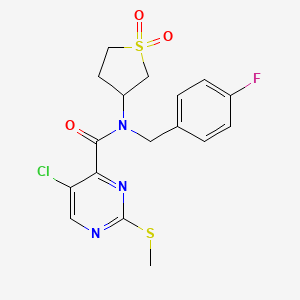
![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)
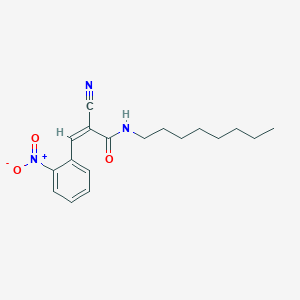
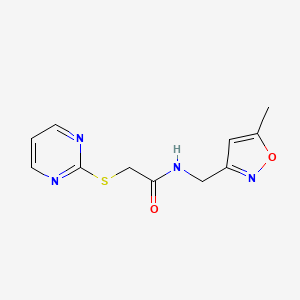

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2924980.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid](/img/structure/B2924981.png)
![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)